molecular formula C9H9F2N B1434943 4-(2,2-Difluorocyclopropyl)aniline CAS No. 35694-68-9

4-(2,2-Difluorocyclopropyl)aniline

Cat. No.: B1434943
CAS No.: 35694-68-9
M. Wt: 169.17 g/mol
InChI Key: OXFBPXHMFTUVOO-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)aniline is an organic compound . It is available in both liquid and powder forms .


Molecular Structure Analysis

The InChI code for this compound hydrochloride is 1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-1-3-7(12)4-2-6;/h1-4,8H,5,12H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 185.17 , and that of its hydrochloride form is 205.63 . The compound is available in liquid and powder forms .

Scientific Research Applications

Chemical Fixation of CO2 with Aniline Derivatives

One pertinent study explores the chemical fixation of CO2 with aniline derivatives, showcasing a novel approach to synthesizing functionalized azole compounds. This research highlights the utility of carbon dioxide as a C1 feedstock in organic synthesis, offering a pathway to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The review focuses on the preparation of benzene-fused azole compounds (benzimidazoles, benzothiazoles, and benzimidazolones) from the reaction of anilines with CO2, presenting a significant advancement in synthetic organic chemistry and the development of biologically active azole derivatives (E. Vessally, K. Didehban, M. Babazadeh, A. Hosseinian, L. Edjlali, 2017).

Genotoxic Activities of Aniline and its Metabolites

Another study delves into the genotoxic activities of aniline and its metabolites, examining their relationship to the carcinogenicity of aniline in rats' spleens. This comprehensive review assesses whether aniline itself or one of its metabolites has a genotoxic potential, which could explain the occurrence of spleen tumors in rats as a result of primary genetic activity. The findings from this research contribute to a deeper understanding of the toxicological profile of aniline and its derivatives, which is crucial for safety assessments in both environmental and biomedical contexts (E. Bomhard, B. Herbold, 2005).

Synthesis and Biological Properties of 2-(Azolyl)anilines

Research on the synthesis and biological properties of 2-(azolyl)anilines offers insights into the efficacy of these compounds as 1,5-nucleophiles in cyclocondensation reactions. This review provides a summary and analysis of data on the synthesis of 2-(azolyl)anilines and their derivatives, reporting on their biological activity. Such research underscores the potential of these compounds in developing novel therapeutic agents, highlighting the interplay between chemical synthesis and biological evaluation in drug discovery (O. Antypenko, S. V. Kholodnyak, K. P. Schabelnyk, L. Antypenko, S. Kovalenko, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction .

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBPXHMFTUVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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